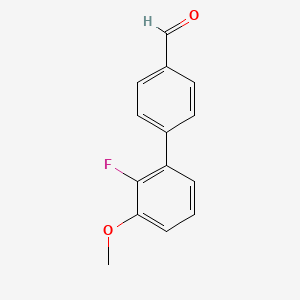

4-(2-Fluoro-3-methoxyphenyl)benzaldehyde

Description

Properties

IUPAC Name |

4-(2-fluoro-3-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-4-2-3-12(14(13)15)11-7-5-10(9-16)6-8-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSXZGPUFBYWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699114 | |

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885962-73-2 | |

| Record name | 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Methodology

The Suzuki-Miyaura reaction is the most common approach for constructing the biaryl backbone of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde. This method couples a benzaldehyde-containing boronic acid with a halogenated 2-fluoro-3-methoxyphenyl derivative.

Reaction Scheme :

Optimized Conditions [1,6]:

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%)

-

Base : K₂CO₃ or Na₂CO₃

-

Solvent : Toluene/EtOH (3:1) or THF/H₂O

-

Temperature : 80–100°C

-

Yield : 70–85%

Key Considerations :

-

The use of nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes improves catalytic efficiency, particularly for electron-deficient substrates.

-

Microwave-assisted synthesis reduces reaction time to 1–2 hours while maintaining yields >80%.

Directed Ortho-Metalation (DoM) Followed by Formylation

Stepwise Functionalization

This method leverages directed metalation to introduce the aldehyde group at the para position of a pre-functionalized biphenyl system.

Procedure :

-

Lithiation :

-

Coupling : Reaction with 4-bromobenzaldehyde under Negishi conditions.

-

Oxidation : MnO₂-mediated oxidation of benzylic alcohol intermediates (if applicable).

Performance Metrics :

-

Overall Yield : 60–65%

-

Purity : >95% (HPLC)

Grignard Exchange and Aldehyde Formation

Grignard-Based Alkylation

A less common but viable route involves Grignard reagents to form the biphenyl structure, followed by oxidation to the aldehyde.

Example [3,13]:

-

Grignard Formation :

-

Coupling : Reaction with 4-bromobenzaldehyde.

-

Oxidation : Swern oxidation or PCC to yield the aldehyde.

Challenges :

-

Competing side reactions (e.g., over-reduction) necessitate strict temperature control (0–10°C).

Halogen Exchange and Catalytic Carbonylation

Palladium-Catalyzed Carbonylation

This method introduces the aldehyde group via carbon monoxide insertion.

Protocol [5,11]:

-

Substrate : 4-Bromo-2-fluoro-3-methoxybiphenyl.

-

Carbonylation :

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura | 70–85% | High selectivity, scalable | Pd catalyst cost |

| Directed Ortho-Metalation | 60–65% | No transition metals | Multi-step, low functional group tolerance |

| Grignard Exchange | 55–60% | Simple reagents | Sensitive to moisture, moderate yields |

| Carbonylation | 75–80% | Single-step aldehyde formation | High-pressure equipment required |

Recent Advances and Innovations

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products Formed

Oxidation: 4-(2-Fluoro-3-methoxyphenyl)benzoic acid.

Reduction: 4-(2-Fluoro-3-methoxyphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The fluoro and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

*Calculated based on structural formula.

Substituent Impact :

- Electron Effects: The target compound’s 2-fluoro group deactivates the phenyl ring, while the 3-methoxy group donates electrons, creating a polarized system.

- Steric Effects : Bulky substituents (e.g., 4-[(3-Fluorophenyl)methoxy]benzaldehyde ) may hinder reactivity compared to smaller groups like hydroxy in 3-Fluoro-4-hydroxybenzaldehyde .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

- Solubility : Methoxy groups (e.g., in the target compound and 4-(Difluoromethoxy)-3-methoxybenzaldehyde ) enhance solubility in polar organic solvents. Hydroxy groups (e.g., 3-Fluoro-4-hydroxybenzaldehyde ) increase water solubility due to hydrogen bonding.

- Melting Points : Fluorine and methoxy substituents generally elevate melting points due to increased molecular symmetry and intermolecular forces. For example, 4-[(3-Fluorophenyl)methoxy]benzaldehyde has a higher molecular weight (230.23 vs. 140.11 for 3-Fluoro-4-hydroxybenzaldehyde), suggesting a higher melting point.

Biological Activity

4-(2-Fluoro-3-methoxyphenyl)benzaldehyde is an organic compound notable for its unique structural features, including a benzaldehyde group with fluoro and methoxy substitutions. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C14H11FO2

- IUPAC Name: this compound

- CAS Number: 885962-73-2

The biological activity of this compound is primarily attributed to the reactivity of the aldehyde functional group. Aldehydes can undergo nucleophilic addition reactions, which may lead to interactions with various biomolecules. The presence of the fluoro and methoxy groups influences the electronic properties of the molecule, potentially enhancing its reactivity and selectivity in biological systems.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a study on similar aryl aldehydes demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific effects on cancer cells remain an area of active investigation.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Apoptosis induction |

| Related Aryl Aldehyde | 25 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Similar compounds have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The hydrophobicity and electronic properties of the substituents play a crucial role in determining their effectiveness.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Strong |

| Escherichia coli | 20 | Moderate |

Study on Antifibrotic Effects

In a recent study, derivatives of similar structures were evaluated for their antifibrotic properties. The results indicated that certain analogs could significantly reduce connective tissue growth factor (CTGF) gene expression in vitro without cytotoxic effects at concentrations up to 100 µM. This suggests potential therapeutic applications for fibrosis-related conditions.

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on related compounds, revealing that modifications at specific positions on the phenyl ring could enhance biological activity. For instance, electron-donating groups at the para position improved binding affinity to target enzymes involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde, and how can reaction yields be optimized?

- Methodology :

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between 2-fluoro-3-methoxyphenylboronic acid and 4-bromobenzaldehyde. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol/water) to enhance yield .

- Aldehyde Functionalization : Introduce the aldehyde group via oxidation of a methyl precursor (e.g., 4-(2-fluoro-3-methoxyphenyl)toluene) using MnO₂ or CrO₃ under controlled conditions .

- Yield Optimization :

- Monitor reaction progress via TLC or NMR. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Example yield: ~75–85% for Suzuki-Miyaura coupling under optimized conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR: δ 10.1 ppm for aldehyde proton; ¹³C-NMR: δ 190–195 ppm for carbonyl carbon) .

- FTIR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and aryl C-F stretch (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (if crystalline) .

Advanced Research Questions

Q. How do the electron-withdrawing (fluoro) and electron-donating (methoxy) groups influence the reactivity of this compound in nucleophilic additions?

- Mechanistic Insights :

- The fluoro group at the 2-position enhances electrophilicity of the aldehyde via inductive effects, accelerating nucleophilic attack (e.g., in Schiff base formation) .

- The methoxy group at the 3-position stabilizes intermediates through resonance, affecting regioselectivity in multi-step reactions .

- Experimental Design :

- Compare reaction rates with analogs lacking substituents. Use DFT calculations to map electron density distribution .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound for pharmaceutical applications?

- Challenges :

- Steric Hindrance : The ortho-fluoro and meta-methoxy groups may hinder access to the aldehyde group.

- Byproduct Formation : Competing reactions (e.g., aldol condensation) under basic conditions.

- Solutions :

- Use bulky solvents (e.g., DMF) to reduce side reactions .

- Employ low-temperature (-78°C) lithiation for directed functionalization .

Data Contradictions and Resolution

Q. How can discrepancies in reported melting points or spectroscopic data for this compound be resolved?

- Root Causes :

- Polymorphism (different crystal forms) or impurities from synthesis.

- Resolution :

- Reproduce synthesis under standardized conditions (e.g., slow cooling for crystallization).

- Cross-validate data with high-resolution mass spectrometry (HRMS) and elemental analysis .

Applications in Drug Discovery and Materials Science

Q. What role does this compound play in designing kinase inhibitors?

- Case Study :

- The aldehyde group forms Schiff bases with amine-containing pharmacophores (e.g., hydrazine derivatives), enabling reversible binding to ATP pockets in kinases .

- Structure-Activity Relationship (SAR) : Fluorine enhances metabolic stability; methoxy improves solubility .

Q. How is this compound utilized in the development of fluorescent probes?

- Methodology :

- Conjugate with fluorophores (e.g., coumarin) via aldehyde-amine condensation. The aryl fluorine minimizes photobleaching .

- Example: Probes for detecting ROS in live cells with λₑₓ/λₑₘ = 350/450 nm .

Safety and Handling Protocols

Q. What precautions are critical when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.